molecular formula C7H9BrN2 B2807929 5-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole CAS No. 1785570-49-1

5-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole

Cat. No. B2807929
M. Wt: 201.067
InChI Key: DROZTSKAVSCYAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole is a chemical compound with the CAS Number: 1785570-49-1 . It has a molecular weight of 201.07 and its IUPAC name is 5-bromo-3-cyclopropyl-1-methyl-1H-pyrazole . The compound is solid at room temperature .


Molecular Structure Analysis

The molecular structure of 5-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole consists of a five-membered ring with two nitrogen atoms and three carbon atoms . The bromine atom is attached to the 5th position of the ring .


Physical And Chemical Properties Analysis

5-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole is a solid at room temperature . It has a molecular weight of 201.07 .

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of compounds related to 5-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole have been explored for their potential in various scientific applications. For instance, Martins et al. (2013) investigated brominated trihalomethylenones as precursors for the synthesis of diverse pyrazole derivatives, highlighting the versatility of brominated pyrazoles in chemical synthesis (Martins et al., 2013). Similarly, research by Huang et al. (2017) focused on the synthesis of novel compounds, including pyrazole derivatives, which were evaluated for their cytotoxicity against various tumor cell lines, indicating potential applications in cancer research (Huang et al., 2017).

Antimicrobial and Anticancer Activity

The antimicrobial and anticancer properties of pyrazole derivatives have garnered interest due to their significant biological activities. Ananda et al. (2017) synthesized novel 1-aryl-3, 5-bis(het)aryl pyrazole derivatives and evaluated their cytotoxic effects against breast cancer and leukemic cells, demonstrating the potential of pyrazole compounds in therapeutic applications (Ananda et al., 2017).

Photophysical and Quantum Chemical Analysis

The photophysical properties and quantum chemical analysis of pyrazole derivatives have also been explored. Mati et al. (2012) conducted a study on the geometrical isomers of a bio-active pyrazoline derivative, which included pyrazole components, to understand their solvatochromic response and encapsulation within β-cyclodextrin nanocavities, highlighting the complex behaviors of these compounds in different mediums (Mati et al., 2012).

Advanced Material Synthesis

Pyrazole derivatives have been investigated for their utility in the synthesis of advanced materials. For example, Stagni et al. (2008) studied the synthesis and characterization of heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes with pyrazole-based ligands, demonstrating the influence of pyrazole derivatives on the redox and emission properties of these complexes, which could have implications for the development of novel materials (Stagni et al., 2008).

properties

IUPAC Name

5-bromo-3-cyclopropyl-1-methylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c1-10-7(8)4-6(9-10)5-2-3-5/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DROZTSKAVSCYAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2CC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole

CAS RN

1785570-49-1
Record name 5-bromo-3-cyclopropyl-1-methyl-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.